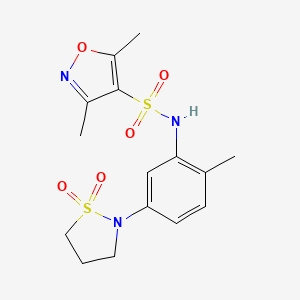

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide

描述

This compound is a sulfonamide derivative featuring a 3,5-dimethylisoxazole ring linked to a substituted phenyl group bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. Its molecular structure combines a sulfonamide group (a strong electron-withdrawing and hydrogen-bonding moiety) with an isoxazole heterocycle, which is known for metabolic stability and bioisosteric properties. The 1,1-dioxidoisothiazolidine group may contribute to enhanced solubility or binding interactions due to its sulfone functionality.

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S2/c1-10-5-6-13(18-7-4-8-24(18,19)20)9-14(10)17-25(21,22)15-11(2)16-23-12(15)3/h5-6,9,17H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBCQKWJNRKMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells through the G1 (growth) phase and the S (DNA synthesis) phase.

Mode of Action

Many cdk2 inhibitors function by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2.

Biochemical Pathways

Given that cdk2 is involved in cell cycle regulation, it can be inferred that this compound may affect pathways related to cell proliferation and growth.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy.

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a dioxidoisothiazolidin group and an isoxazole moiety, which are significant for its biological properties. The sulfonamide functional group contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activity

Initial studies indicate that this compound exhibits a range of biological activities:

- Antitumor Activity : In vitro assays have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on human lung cancer cell lines A549, HCC827, and NCI-H358 using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated varying degrees of effectiveness with IC50 values suggesting moderate to high antitumor activity .

- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against E. coli and S. aureus, showing promising results that position it as a potential antimicrobial agent .

The biological effects of this compound are believed to be mediated through the inhibition of specific enzymes and molecular targets:

- Cyclin-dependent Kinase Inhibition : The compound may interact with cyclin-dependent kinases (CDKs), disrupting cell cycle progression and leading to decreased proliferation of cancer cells.

Study 1: Antitumor Efficacy

A study assessing the antitumor efficacy of the compound involved testing on multiple lung cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range across all tested lines, suggesting effective cytotoxicity. Notably, the compound displayed lower cytotoxicity against normal lung fibroblasts (MRC-5), indicating a degree of selectivity .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| A549 | 6.75 ± 0.19 | High activity in 2D assay |

| HCC827 | 5.13 ± 0.97 | Moderate activity |

| NCI-H358 | 4.01 ± 0.95 | High activity in both assays |

| MRC-5 | 3.11 ± 0.26 | Moderate cytotoxicity observed |

Study 2: Antibacterial Activity

The antibacterial properties were evaluated using standard methods against E. coli and S. aureus. Results showed that the compound inhibited bacterial growth effectively at concentrations comparable to established antibiotics .

相似化合物的比较

Comparison with Structurally Similar Compounds

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 1157013-24-5)

- Structural Differences :

- Core Heterocycle : The target compound contains a 3,5-dimethylisoxazole-4-sulfonamide group, whereas the analog (CAS 1157013-24-5) substitutes this with a 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide moiety.

- Functional Groups : Sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH₂), which alters electronic properties and hydrogen-bonding capacity.

- Molecular Weight : The analog has a molecular weight of 410.5 g/mol , suggesting the target compound’s weight is likely comparable but slightly lower due to the absence of the phenylpyrazole group .

- The pyrazole ring in the analog could confer greater π-π stacking interactions, while the isoxazole’s metabolic stability might reduce susceptibility to oxidative degradation.

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

- Structural Contrasts :

- This compound (from Pharmacopeial Forum) incorporates a thiazole heterocycle and a ureido linker, diverging significantly from the sulfonamide-isoxazole framework.

- The presence of multiple stereocenters and a hydroxy group introduces complexity in synthesis and pharmacokinetics.

- Functional Relevance :

N-(3,5-Dichlorophenyl)oxan-4-amine (CAS 946201-68-9)

- Key Differences: This compound lacks heterocyclic sulfonamide/isoxazole groups, instead featuring a tetrahydropyran (oxane) ring and a dichlorophenyl group.

- Potential Applications: The dichlorophenyl group suggests possible use in agrochemicals or as a halogenated aromatic intermediate, contrasting with the target compound’s likely therapeutic focus .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Structural Insights : The sulfonamide-isoxazole combination in the target compound is rare in published literature. Its closest analog (CAS 1157013-24-5) shares the isothiazolidin dioxide and phenylmethyl backbone but diverges in heterocycle and functional group selection, highlighting the impact of these modifications on bioactivity .

- Gaps in Data: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Comparative analyses rely on structural inferences from analogs.

- Synthetic Challenges : The 1,1-dioxidoisothiazolidine moiety may introduce synthetic complexity due to sulfone stabilization requirements, whereas pyrazole or thiazole derivatives are more routinely synthesized .

常见问题

Q. How can proteomics and chemoproteomics be integrated to identify novel targets of this compound?

- Methodological Answer :

Cellular profiling : Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS identification.

Activity-based protein profiling (ABPP) : Treat lysates with the compound and a fluorescent desthiobiotin probe to label interacting proteins.

Bioinformatics : Cross-reference hits with STRING database to map protein interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。